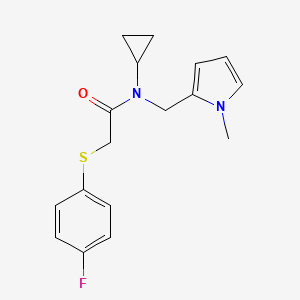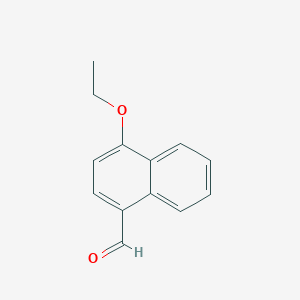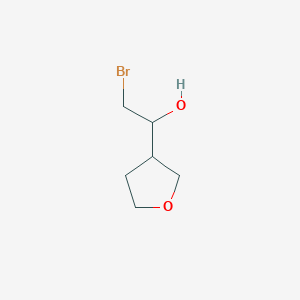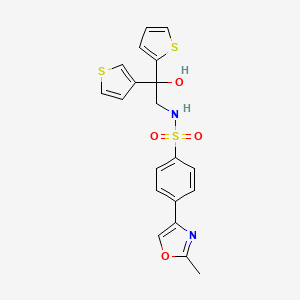
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H19FN2OS and its molecular weight is 318.41. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Conformational Analysis for Opioid Agonists Development
Research has shown the synthesis and biological evaluation of various N-[2-(1-pyrrolidinyl)ethyl]acetamides, aiming to develop potent opioid kappa agonists. Conformational analysis was used to identify compounds with potential kappa agonist properties, leading to the discovery of compounds with significant in vitro and in vivo analgesic effects. These studies highlight the importance of conformational flexibility and its impact on biological activity, suggesting potential research applications of similar compounds in developing novel analgesics (Costello et al., 1991).
Antitumor and Antimicrobial Applications
A study on polyfunctionally substituted heterocyclic compounds derived from similar acetamide precursors demonstrated significant antitumor activities against various human cancer cell lines. This suggests potential applications in cancer research and therapy, highlighting the compound's role in synthesizing heterocyclic derivatives with antiproliferative properties (Shams et al., 2010). Additionally, novel heterocyclic compounds incorporating sulfamoyl moiety were synthesized for antimicrobial applications, indicating the versatility of similar compounds in developing new antimicrobial agents (Darwish et al., 2014).
Cyclopropane Units in Conformational Restriction
The design and synthesis of conformationally restricted analogues of biologically active compounds, using cyclopropane units to improve activity, suggest applications in modifying the structural conformation of similar compounds to enhance their biological efficacy. This approach can be applied to explore the biological activities of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide by restricting its conformation (Kazuta et al., 2002).
PI3K/mTOR Inhibition for Cancer Therapy
Investigations into 6,5-heterocycles as alternatives for benzothiazole rings in PI3Kα and mTOR inhibitors demonstrate the compound's potential application in cancer therapy. By reducing metabolic deacetylation, similar modifications in N-cyclopropyl-2-((4-fluorophenyl)thio)-N-((1-methyl-1H-pyrrol-2-yl)methyl)acetamide could lead to the development of potent and efficacious inhibitors of PI3Kα and mTOR, offering a new avenue for cancer treatment (Stec et al., 2011).
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-[(1-methylpyrrol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-19-10-2-3-15(19)11-20(14-6-7-14)17(21)12-22-16-8-4-13(18)5-9-16/h2-5,8-10,14H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVOMNFDBKTVME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)
![Tert-butyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2967017.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)
![N-(2,4-dimethylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2967020.png)


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2967033.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)
